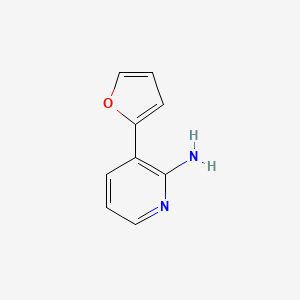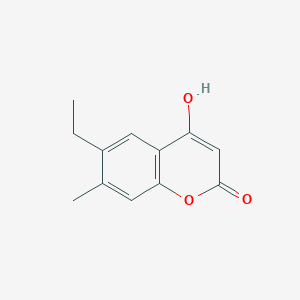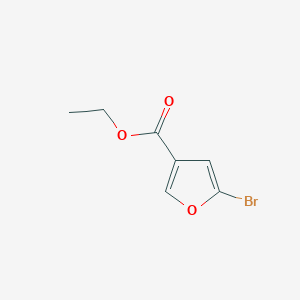![molecular formula C15H20O3 B8670245 [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol
描述
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H18O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring attached to a phenylmethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dioxaspiro[4.5]decane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often under reflux conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds, ethers.
科学研究应用
Chemistry: In chemistry, [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .
作用机制
The mechanism of action of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. This interaction can modulate the activity of the enzyme, leading to changes in metabolic pathways and cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
[4-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.
[4-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl]ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require stability, reactivity, and specificity .
属性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol |
InChI |
InChI=1S/C15H20O3/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14,16H,5-11H2 |
InChI 键 |
JORGHWROGQGSFC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C3=CC=C(C=C3)CO)OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]-N-methyl-N-(5-nitro-2-pyridinyl)amine](/img/structure/B8670169.png)
![2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8670181.png)





![4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B8670227.png)

![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)


